1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole
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Overview
Description
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a heterocyclic compound with a unique structure that combines a pyridazine ring fused to an indole system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole and pyridazine precursors.
Formation of the Pyridazine Ring: The pyridazine ring is often formed through the reaction of hydrazine derivatives with appropriate diketones or dicarbonyl compounds.
Fusion with Indole: The pyridazine ring is then fused with the indole system through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Chlorination: The final step involves the chlorination of the fused ring system to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole
- 1-Chloro-4-phenyl-5H-pyridazino[4,5-c]quinoline
- 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]benzimidazole
Uniqueness
1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole is unique due to its specific substitution pattern and the combination of the pyridazine and indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-16-13-11-8-4-5-9-12(11)18-15(13)14(19-20-16)10-6-2-1-3-7-10/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHUUGUZXMXYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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